molecular formula C10H8N2O2 B15307922 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylicacid

1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylicacid

Cat. No.: B15307922
M. Wt: 188.18 g/mol
InChI Key: KLORSXRVJRUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a pyridine ring with a cyano group at the 6-position and a carboxylic acid group at the 1-position. The molecular formula of this compound is C10H8N2O2, and it has a molecular weight of 188.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a halogenated pyridine derivative reacts with a cyclopropane precursor.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through an oxidation reaction, where an aldehyde or alcohol precursor is oxidized to form the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Reactions: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The cyano group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Esters, amides, or other carboxylic acid derivatives.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(6-cyanopyridin-3-yl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    1-(6-cyanopyridin-3-yl)cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

The uniqueness of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-5-8-2-1-7(6-12-8)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)

InChI Key

KLORSXRVJRUFKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.